- Unexpected oxidation of nitrendipine. Properties of oxidized nitrendipine and its Cu(II) complexJournal of Molecular Structure, 2019, 1177, 199-203,
Cas no 89267-41-4 (Dehydronitrendipine)

Dehydronitrendipine structure
Nome do Produto:Dehydronitrendipine
N.o CAS:89267-41-4
MF:C18H18N2O6
MW:358.345324993134
CID:724984
Dehydronitrendipine Propriedades químicas e físicas
Nomes e Identificadores
-
- Dehydronitrendipine
- 3,5-Pyridinedicarboxylicacid, 2,6-dimethyl-4-(3-nitrophenyl)-, 3-ethyl 5-methyl ester
- Ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
- BAY-m 4786
- 3,5-Pyridinedicarboxylic acid, 2,6-dimethyl-4-(3-nitrophenyl)-, ethyl methyl ester (9CI)
- 3-Ethyl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
- Ethyl Methyl 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (Photolysis Product)
-
- Inchi: 1S/C18H18N2O6/c1-5-26-18(22)15-11(3)19-10(2)14(17(21)25-4)16(15)12-7-6-8-13(9-12)20(23)24/h6-9H,5H2,1-4H3
- Chave InChI: YEHVABIPGJLMET-UHFFFAOYSA-N
- SMILES: O=C(C1C(C2C=C([N+](=O)[O-])C=CC=2)=C(C(OCC)=O)C(C)=NC=1C)OC
Propriedades Computadas
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 7
- Contagem de Átomos Pesados: 26
- Contagem de Ligações Rotativas: 6
- Complexidade: 534
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: 15
- XLogP3: 3.2
Propriedades Experimentais
- Densidade: 1.259±0.06 g/cm3 (20 ºC 760 Torr),
- Ponto de Fusão: 59-61 ºC
- Solubilidade: Almost insoluble (0.061 g/l) (25 º C),
Dehydronitrendipine Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
TRC | D229990-100mg |
Dehydronitrendipine |
89267-41-4 | 100mg |
$487.00 | 2023-05-18 | ||
Biosynth | ID57949-50 mg |
2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid ethyl methyl ester |
89267-41-4 | 50mg |
$191.00 | 2023-01-04 | ||
Biosynth | ID57949-100 mg |
2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid ethyl methyl ester |
89267-41-4 | 100MG |
$636.00 | 2023-01-04 | ||
Biosynth | ID57949-10 mg |
2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid ethyl methyl ester |
89267-41-4 | 10mg |
$63.60 | 2023-01-04 | ||
TRC | D229990-250mg |
Dehydronitrendipine |
89267-41-4 | 250mg |
$973.00 | 2023-05-18 | ||
Biosynth | ID57949-25 mg |
2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid ethyl methyl ester |
89267-41-4 | 25mg |
$127.00 | 2023-01-04 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | N0905005 |
89267-41-4 | ¥1556.7 | 2023-01-14 | ||||
TRC | D229990-10mg |
Dehydronitrendipine |
89267-41-4 | 10mg |
$ 63.00 | 2023-09-08 | ||
TRC | D229990-50mg |
Dehydronitrendipine |
89267-41-4 | 50mg |
$ 265.00 | 2023-09-08 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | N0905005 |
Dehydronitrendipine |
89267-41-4 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 |
Dehydronitrendipine Método de produção
Método de produção 1
Condições de reacção
1.1 Solvents: Methanol ; 8 h
Referência
Método de produção 2
Condições de reacção
1.1 Catalysts: (SP-5-12)-Chloro[29H,31H-phthalocyaninato(2-)-κN29,κN30,κN31,κN32]iron Solvents: Acetic acid ; rt
1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ; 4 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; pH 7
1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ; 4 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; pH 7
Referência
- A highly efficient biomimetic aromatization of Hantzsch-1,4-dihydropyridines with t-butylhydroperoxide, catalyzed by iron(III) phthalocyanine chlorideBioorganic & Medicinal Chemistry, 2008, 16(20), 9276-9282,
Método de produção 3
Condições de reacção
1.1 Reagents: Nitric acid Solvents: Water
Referência
- Oxidation of 4-aryl- and 4-alkyl-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)-1,4-dihydropyridines by human liver microsomes and immunochemical evidence for the involvement of a form of cytochrome P-450Journal of Medicinal Chemistry, 1986, 29(9), 1596-603,
Método de produção 4
Condições de reacção
1.1 Reagents: Oxygen Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetic acid , Acetonitrile ; 15 °C
Referência
- Photoinduced Aromatization of DihydropyridinesSynthesis, 2016, 48(23), 4221-4227,
Método de produção 5
Condições de reacção
1.1 Solvents: Methanol ; rt
Referência
- Intramolecular Electron Transfer in the Photochemistry of Some NitrophenyldihydropyridinesJournal of Organic Chemistry, 2006, 71(5), 2037-2045,
Método de produção 6
Condições de reacção
Referência
- A polarographic study of the photodegradation of nitrendipineJournal of Pharmaceutical and Biomedical Analysis, 1990, 8(1), 43-7,
Método de produção 7
Condições de reacção
1.1 Reagents: Oxygen Catalysts: Tempo , Sodium nitrite , Iron chloride (FeCl3) Solvents: Acetic acid , Acetonitrile ; 45 min, rt
Referência
- An efficient transition-metal-chloride/sodium-nitrite/TEMPO catalytic system for aerobic oxidative aromatization of Hantzsch 1,4-dihydropyridinesJournal of Chemical Research, 2013, 37(7), 409-412,
Método de produção 8
Condições de reacção
1.1 Reagents: Carbamide peroxide Catalysts: Iodine Solvents: Ethyl acetate ; 1.55 h, rt
1.2 Reagents: Sodium pyrosulfite Solvents: Water ; rt
1.2 Reagents: Sodium pyrosulfite Solvents: Water ; rt
Referência
- An efficient, metal-free, room temperature aromatization of Hantzsch-1,4-dihydropyridines with urea-hydrogen peroxide adduct, catalyzed by molecular iodineTetrahedron, 2008, 64(24), 5649-5656,
Método de produção 9
Condições de reacção
1.1 Reagents: Acetic acid , Lead tetraacetate Solvents: Dichloromethane ; 15 min, rt; 60 min, rt
Referência
- Mild, selective, and high-yield oxidation of Hantzsch 1,4-dihydropyridines with lead(IV) acetateHeterocycles, 2005, 65(1), 23-35,
Dehydronitrendipine Raw materials
Dehydronitrendipine Preparation Products
Dehydronitrendipine Literatura Relacionada
-
1. Caper tea
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
89267-41-4 (Dehydronitrendipine) Produtos relacionados
- 67035-22-7(3,5-dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate)
- 2287246-69-7((S)-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride)
- 854638-94-1(2-(bromomethyl)benzene-1,4-diol)
- 19385-56-9(3,4-dimethyl-6H,7H-1,2oxazolo5,4-bpyridin-6-one)
- 1784817-79-3(2-fluoro-4-(4-fluorophenyl)butan-1-amine)
- 2171684-80-1(4-bromo-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidobenzoic acid)
- 1237108-56-3(3-Chloro-4-chloromethyl-3'-(trifluoromethyl)biphenyl)
- 1599366-37-6(1-{[(1-Phenylethyl)amino]methyl}cyclobutan-1-ol)
- 165120-40-1(2-Bromo-1-(4-chlorophenyl)ethanone)
- 2229659-16-7(3-(5-phenylthiophen-2-yl)prop-2-en-1-amine)
Fornecedores recomendados
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro Ouro
CN Fornecedor
Reagente

Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Synrise Material Co. Ltd.
Membro Ouro
CN Fornecedor
A granel

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro Ouro
CN Fornecedor
Reagente

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente
